A Comprehensive Technical Guide to 7-Chloro-2-aminobenzothiazole: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 7-Chloro-2-aminobenzothiazole: Properties, Synthesis, and Applications
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical overview of a specific, valuable derivative: 7-Chloro-2-aminobenzothiazole.
This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules targeted for pharmaceutical and research applications. The presence of the chlorine atom at the 7-position, combined with the reactive amino group at the 2-position, provides a unique electronic and steric profile, enabling diverse chemical modifications. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its chemical structure, properties, a representative synthesis protocol, and its significance in modern research.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 7-Chloro-2-aminobenzothiazole is defined by a fused ring system comprising a chlorobenzene ring and a thiazole ring, with an exocyclic amino group.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 7-chloro-1,3-benzothiazol-2-amine | [4] |
| CAS Number | 20358-01-4 | [4] |
| Molecular Formula | C₇H₅ClN₂S | [4] |
| SMILES | C1=CC2=C(C(=C1)Cl)SC(=N2)N | [4] |
| InChI | InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | [4] |
| InChIKey | QLMIQSNEKFGKFN-UHFFFAOYSA-N |[4] |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound dictate its handling, reactivity, and suitability for various applications.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.65 g/mol | [4] |
| Appearance | White powder | [5] |
| Melting Point | 177-178 °C | [6] |
| Boiling Point | 344.3 ± 34.0 °C (Predicted) | [6] |
| pKa | 2.68 ± 0.30 (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in acids and ketone solvents. |[6] |
Spectroscopic Data
Structural confirmation is unequivocally established through spectroscopic analysis. The following data are representative for 7-Chloro-2-aminobenzothiazole.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons.
-
δ 7.40 (d, 1H, J = 7.6 Hz): Aromatic proton adjacent to the sulfur atom.
-
δ 7.24 (t, 1H, J = 7.9 Hz): Aromatic proton coupled to its two neighbors.
-
δ 7.10 (d, 1H, J = 7.7 Hz): Aromatic proton adjacent to the chlorine atom.
-
δ 5.70 (br s, 2H): Broad singlet corresponding to the two protons of the primary amine group.[5]
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the number and electronic environment of the carbon atoms in the molecule.
-
δ 166.13, 152.50, 131.34, 126.95, 126.10, 122.05, 117.20.[5]
-
-
Mass Spectrometry (Electron Ionization - EI):
-
m/z = 184 (M⁺): This corresponds to the molecular ion, confirming the molecular weight of the compound.[5]
-
Synthesis, Reactivity, and Handling
Representative Synthesis Workflow
The synthesis of 2-aminobenzothiazoles, including the 7-chloro derivative, typically involves the cyclization of a corresponding substituted aniline. A common and effective method is the reaction of a substituted phenylthiourea or the direct reaction of an aniline with a thiocyanating agent.
Illustrative Experimental Protocol (General Method)
This protocol is a generalized representation based on established methods for synthesizing 2-aminobenzothiazole derivatives and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (KSCN, 2-3 equivalents) in water or the same solvent.
-
Cyclization: While maintaining the low temperature and stirring vigorously, add a solution of bromine (1 equivalent) in the same solvent dropwise. The rate of addition should be controlled to keep the temperature below 10 °C. A color change and precipitation may be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for another 1-2 hours, then let it warm to room temperature and stir for several hours or overnight.
-
Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a base, such as aqueous ammonia or sodium hydroxide solution, until a precipitate forms.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Chloro-2-aminobenzothiazole.
Reactivity and Stability
The chemical behavior of 7-Chloro-2-aminobenzothiazole is dominated by the exocyclic amino group, which acts as a nucleophile. This site is the primary point for derivatization, readily undergoing reactions such as:
-
Acylation: Reaction with acyl chlorides (e.g., chloroacetyl chloride) or anhydrides to form amides. This is a common first step in building more complex side chains.[1][7]
-
Alkylation: Reaction with alkyl halides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
The compound is reported to be slowly oxidized by air and should be stored accordingly.[5] It is incompatible with strong oxidizing agents and strong acids.[8]
Applications in Research and Drug Development
7-Chloro-2-aminobenzothiazole is not typically an end-product but rather a high-value starting material. Its derivatives have been investigated for a wide range of biological activities, underscoring the importance of the 2-aminobenzothiazole scaffold.[7]
-
Anticancer Research: The 2-aminobenzothiazole core is present in numerous compounds designed as kinase inhibitors and antiproliferative agents.[3] The chlorine atom can enhance binding affinity or modulate pharmacokinetic properties.
-
Antimicrobial Agents: Derivatives have shown promising activity against various fungal and bacterial strains.[9] Modifications at the 2-amino position have been explored to develop new antifungal compounds.[9]
-
Antiviral Discovery: The scaffold is a key component in the development of agents targeting viral replication and entry mechanisms.[7]
The versatility of the 2-amino group allows for the attachment of diverse pharmacophores, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and safety.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 7-Chloro-2-aminobenzothiazole.
Table 3: GHS Hazard Information
| Pictogram | Code | Hazard Statement | Class |
|---|
|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | | | H315 | Causes skin irritation | Skin Irritation (Category 2) | | | H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | | | H335 | May cause respiratory irritation | STOT SE (Category 3) | Source: PubChem[4]Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[8][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
If Inhaled: Move person into fresh air.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
7-Chloro-2-aminobenzothiazole is a fundamentally important heterocyclic compound that serves as a versatile platform for chemical synthesis. Its well-defined structure, characterized reactivity, and the proven success of the 2-aminobenzothiazole scaffold in drug discovery make it a compound of significant interest to the scientific community. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the development of novel therapeutics and advanced materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30121, 7-Chloro-2-aminobenzothiazole. Retrieved from [Link]
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Kovalenko, S. et al. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Retrieved from [Link]
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Al-Obaidi, A. et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Retrieved from [Link]
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Aksenov, A. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]
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Patel, N. et al. (2006). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry. Retrieved from [Link]
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Patel, D. et al. (2016). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy. Retrieved from [Link]
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ChemBK (2024). 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7226, 6-Chloro-2-benzothiazolamine. Retrieved from [Link]
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International Academic Journal of Engineering, Science and Management (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]
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Wang, S. et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Carradori, S. et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Joseph, J. et al. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. Retrieved from [Link]
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